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Compound of Interest

Compound Name: Bromoacetamido-PEG4-Acid

Cat. No.: B606375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bromoacetamido-PEG4-Acid is a heterobifunctional linker designed for the precise covalent

modification of biomolecules. Its architecture, featuring a bromoacetamido group at one

terminus and a carboxylic acid at the other, connected by a hydrophilic 4-unit polyethylene

glycol (PEG) spacer, makes it a versatile tool in bioconjugation, particularly for the development

of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3]

The bromoacetamido group serves as a thiol-reactive handle, enabling the specific alkylation of

cysteine residues to form a stable thioether bond.[4] The terminal carboxylic acid can be

activated to react with primary amines, such as those on lysine residues or the N-terminus of a

protein, forming a stable amide bond. The PEG4 spacer enhances the solubility of the linker

and the resulting conjugate in aqueous media, and provides spatial separation between the

conjugated molecules.[5][6]

These application notes provide a comprehensive guide to the use of Bromoacetamido-
PEG4-Acid, including detailed protocols for conjugation, purification, and characterization, as

well as an overview of its applications in drug development.
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A summary of the key properties of Bromoacetamido-PEG4-Acid is provided in the table

below.

Property Value

Molecular Formula C₁₃H₂₄BrNO₇

Molecular Weight 386.24 g/mol

Appearance Varies (often a viscous liquid or solid)

Solubility Soluble in water, DMSO, DMF, DCM

Storage Store at -20°C, desiccated

Applications
Antibody-Drug Conjugates (ADCs)
Bromoacetamido-PEG4-Acid is utilized as a "non-cleavable" linker in ADC development.[1] In

this context, the carboxylic acid end is first conjugated to a cytotoxic payload. The resulting

drug-linker construct, now possessing a thiol-reactive bromoacetamido group, is then

conjugated to cysteine residues on a monoclonal antibody (mAb). These cysteine residues can

be naturally occurring or, more commonly, engineered at specific sites to control the drug-to-

antibody ratio (DAR).[7][8]

The thioether bond formed between the linker and the antibody is highly stable in circulation.[4]

The release of the cytotoxic payload occurs after the ADC binds to its target antigen on a

cancer cell, is internalized, and trafficked to the lysosome. Within the lysosome, the entire

antibody is degraded by proteases, leading to the release of the drug-linker-amino acid

catabolite, which then exerts its cytotoxic effect.[5]

Proteolysis-Targeting Chimeras (PROTACs)
In PROTAC synthesis, Bromoacetamido-PEG4-Acid can serve as the central linker

connecting a target protein ligand (warhead) and an E3 ligase ligand.[1][5] The bifunctional

nature of the linker allows for a modular and flexible approach to PROTAC assembly. For

instance, the carboxylic acid can be coupled to the E3 ligase ligand, and the bromoacetamido

group can be reacted with a thiol-containing warhead, or vice versa. The PEG4 spacer helps to
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optimize the spatial orientation between the two ligands, which is critical for the formation of a

productive ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent target protein

degradation.[5][9]

Experimental Protocols
Protocol 1: Two-Step Conjugation to an Antibody (for
ADC Synthesis)
This protocol describes the synthesis of an ADC where the Bromoacetamido-PEG4-Acid
linker is first attached to a drug payload and then conjugated to a cysteine-engineered

antibody, such as Trastuzumab.

Step 1a: Activation of Bromoacetamido-PEG4-Acid and Conjugation to an Amine-Containing

Payload

This step involves the formation of an amine-reactive NHS ester from the carboxylic acid

moiety of the linker, followed by conjugation to a payload containing a primary amine.

Materials:

Bromoacetamido-PEG4-Acid

Amine-containing payload (e.g., Monomethyl Auristatin E - MMAE)

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)

N-hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Reaction Buffer: 0.1 M MES, pH 6.0

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Reverse-phase HPLC (RP-HPLC) for purification

Procedure:
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Dissolve Bromoacetamido-PEG4-Acid (1.2 equivalents) in anhydrous DMF.

Add NHS (1.5 equivalents) and EDC-HCl (1.5 equivalents) to the solution.

Stir the reaction at room temperature for 15-30 minutes to activate the carboxylic acid.

In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.

Slowly add the activated linker solution to the payload solution.

Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

Monitor the reaction progress by LC-MS.

Once the reaction is complete, purify the bromoacetamido-PEG4-payload conjugate by RP-

HPLC.

Lyophilize the pure fractions to obtain the final drug-linker construct.

Step 1b: Conjugation of the Drug-Linker to a Cysteine-Engineered Antibody

This step involves the reaction of the thiol-reactive bromoacetamido group of the drug-linker

with the free sulfhydryl groups of a reduced antibody.

Materials:

Cysteine-engineered monoclonal antibody (e.g., THIOMAB™) in a suitable buffer (e.g., PBS,

pH 7.4)

Bromoacetamido-PEG4-payload conjugate (from Step 1a)

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

Reaction Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.5-8.5

Quenching solution: N-acetylcysteine

Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction

Chromatography (HIC)
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Procedure:

To the antibody solution, add a 5-10 fold molar excess of TCEP to reduce the engineered

interchain disulfide bonds.

Incubate at 37°C for 1-2 hours.

Remove excess TCEP by buffer exchange using a desalting column equilibrated with

Reaction Buffer.

Immediately add the bromoacetamido-PEG4-payload conjugate to the reduced antibody. The

molar ratio of drug-linker to antibody will determine the final drug-to-antibody ratio (DAR) and

should be optimized (a common starting point is a 5-10 fold molar excess of the drug-linker).

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The reaction

should be performed in the dark to minimize potential side reactions.

Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine and incubate for

30 minutes.

Purify the resulting ADC from unreacted drug-linker and other impurities using SEC or HIC.

[10][11]

Experimental Workflow for ADC Synthesis
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Step 1a: Drug-Linker Synthesis

Step 1b: Conjugation & Purification

Bromoacetamido-
PEG4-Acid

NHS-activated
Linker

EDC, NHS

Amine-Payload

Bromoacetamido-
PEG4-Payload

Crude ADC MixtureCysteine-Engineered
Antibody Reduced Antibody

TCEP pH 7.5-8.5
Purified ADC

SEC / HIC
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Start Materials

Bromoacetamido-PEG4-Acid E3 Ligase Ligand
(with amine)

Target Protein Ligand
(with thiol)

Step 1: Amide Coupling

Step 2: Thiol Alkylation

E3 Ligand-PEG4-Bromoacetamide

HATU, DIPEA

Final PROTAC

pH > 7.5
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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